

A Comprehensive Technical Guide to Ethyl 2-bromothiazole-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-bromothiazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 2-bromothiazole-5-carboxylate**, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and discusses its significant applications in the synthesis of therapeutic agents.

Core Physicochemical and Structural Data

Ethyl 2-bromothiazole-5-carboxylate is a versatile research chemical valued for its utility in constructing more complex molecular architectures.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	236.09 g/mol	[1][2][3][4]
Molecular Formula	C ₆ H ₆ BrNO ₂ S	[2][3]
CAS Number	41731-83-3	[2][3][4]
Density	1.581 g/cm ³ (at 25 °C)	[2][4]
Boiling Point	216-217 °C	[2][4]
Refractive Index	n _{20/D} 1.5530	[4]
Purity	Typically ≥97%	[2][4]
Appearance	Solid or Liquid	[4][5]
InChI Key	KTYIFXLNIMPSKI- UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=CN=C(S1)Br	[2]

Synthesis of Ethyl 2-bromothiazole-5-carboxylate

The synthesis of **Ethyl 2-bromothiazole-5-carboxylate** is typically achieved through a two-step process.[2] This method provides a reliable pathway to obtain the target compound for further use in drug synthesis and other research applications.

Experimental Protocol: A Two-Step Synthesis

Step 1: Cyclization to form Ethyl 2-aminothiazole-5-carboxylate

This initial step involves the formation of the thiazole ring.

- Reactants: Ethyl acetoacetate and thiourea are used as the primary starting materials.[2]
- Conditions: The cyclization reaction is conducted in the presence of a halogen, such as iodine.[2]
- Procedure:

- Combine ethyl acetoacetate and thiourea in a suitable solvent.
- Add the halogen catalyst to initiate the cyclization.
- Heat the reaction mixture under reflux for a specified period to ensure complete reaction.
- Upon completion, cool the mixture and isolate the intermediate product, Ethyl 2-aminothiazole-5-carboxylate, through standard workup procedures like filtration and washing.

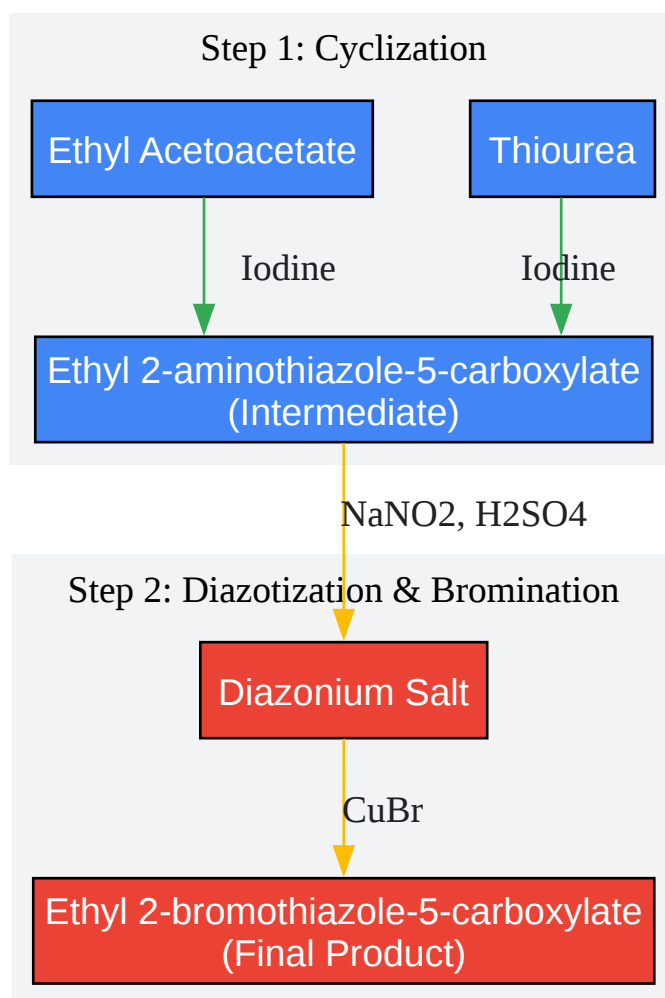
Step 2: Diazotization and Bromination

The second step converts the amino group on the thiazole ring to a bromine atom.

- Reactant: The Ethyl 2-aminothiazole-5-carboxylate intermediate from Step 1.
- Conditions: This conversion is achieved through a Sandmeyer-type reaction involving diazotization of the amino group followed by substitution with bromide. Two common methods for diazotization are:
 - Sodium Nitrite Method: This method requires low temperatures (e.g., -10 to -5 °C) and a strong acidic medium like 9 mol/L sulfuric acid.[\[2\]](#)
 - Nitrite Ester Method: This alternative can be performed at slightly higher temperatures (around 60 °C) and avoids the use of strong mineral acids.[\[2\]](#)
- Procedure (using Sodium Nitrite):
 - Dissolve the Ethyl 2-aminothiazole-5-carboxylate in the acidic solution and cool the mixture significantly.
 - Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
 - In a separate vessel, prepare a solution of a bromide salt (e.g., copper(I) bromide).
 - Add the cold diazonium salt solution to the bromide solution to initiate the bromination reaction.

- Allow the reaction to proceed to completion, then extract the crude product.
- Purify the final product, **Ethyl 2-bromothiazole-5-carboxylate**, using techniques such as column chromatography or recrystallization.

The overall yield for this two-step process has been reported to be approximately 33.6%, providing an industrially scalable route.[2]



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Synthesis workflow for **Ethyl 2-bromothiazole-5-carboxylate**.

Applications in Drug Development

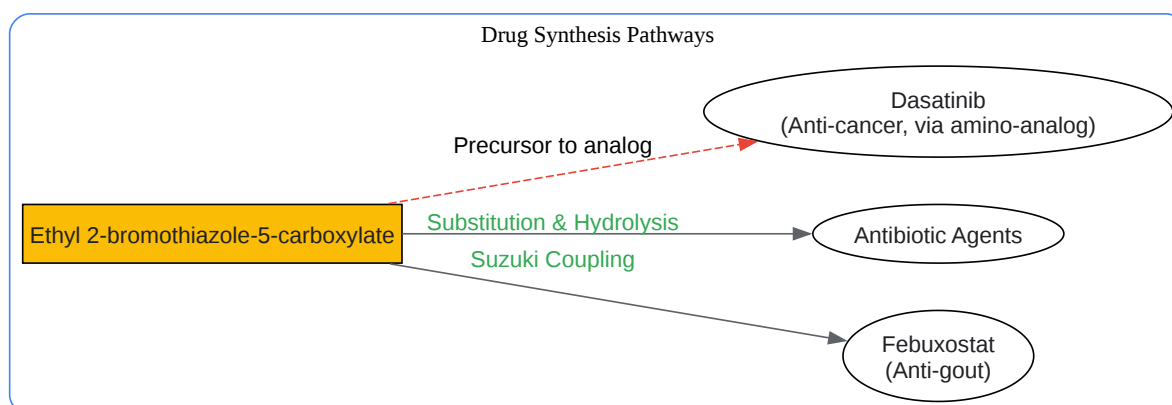
Ethyl 2-bromothiazole-5-carboxylate serves as a critical intermediate in the synthesis of several notable pharmaceutical compounds. Its reactive bromine atom and ester functional group allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Synthesis of Febuxostat

A primary application of this compound is in the production of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The synthesis involves a Suzuki coupling reaction between **Ethyl 2-bromothiazole-5-carboxylate** and 3-cyano-4-isobutoxyphenylboronic acid pinacol ester.^[2] This key reaction is followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.^[2]

Development of Novel Antibiotics and Anti-Cancer Agents

The thiazole motif is a common feature in many biologically active molecules. **Ethyl 2-bromothiazole-5-carboxylate** is utilized as a starting material for developing novel antibiotic drugs through substitution and hydrolysis reactions.^[2] Furthermore, the related intermediate, Ethyl 2-aminothiazole-5-carboxylate, is a core component in the synthesis of the anti-cancer drug Dasatinib, highlighting the importance of this chemical family in oncology research.^{[6][7]}



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Key applications in pharmaceutical synthesis.

Safety and Handling

Ethyl 2-bromothiazole-5-carboxylate is classified with the GHS07 pictogram, indicating it can be a skin sensitizer.[4] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (for the solid form), should be used during handling.[4] It is a combustible solid with a flash point of 110 °C (closed cup).[4] Researchers should always consult the material safety data sheet (MSDS) before use.

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